molecular formula C10H12O B3253804 (Cyclopropylmethoxy)benzene CAS No. 22740-01-8

(Cyclopropylmethoxy)benzene

Cat. No. B3253804
CAS RN: 22740-01-8
M. Wt: 148.2 g/mol
InChI Key: YRKRNZMULKLCJF-UHFFFAOYSA-N
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Description

(Cyclopropylmethoxy)benzene is a chemical compound that contains a benzene ring with a cyclopropylmethoxy group attached to it . It is related to 1-Bromo-2-(cyclopropylmethoxy)benzene, which has a molecular weight of 227.1 .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethoxy)benzene would consist of a benzene ring with a cyclopropylmethoxy group attached to it. The benzene ring is a planar, cyclic structure with alternating single and double bonds, which contributes to its stability .

Scientific Research Applications

Electrolyte Additive for Lithium Ion Battery

Research by Xu et al. (2008) explored the use of cyclohexyl benzene as an additive in lithium ion batteries for overcharge protection. They discovered that during overcharging, cyclohexyl benzene polymerizes to form a protective layer between the separator and cathode, blocking further charging and protecting the battery. This additive, while causing a minor capacity loss and impedance increase, proved effective in enhancing battery safety (Xu et al., 2008).

Benzene Hydroxylation by Cytochrome P450 Enzymes

De Visser and Shaik (2003) focused on the hydroxylation of benzene, a key chemical catalysis process, catalyzed by cytochrome P450 enzymes. Through computational studies, they elucidated the complex mechanisms involving electrophilic and radicalar pathways, providing insights into the enzymatic conversion of benzene to phenol and ketone (De Visser & Shaik, 2003).

properties

IUPAC Name

cyclopropylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRNZMULKLCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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